1-(4-Aminophenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Aminophenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Aminophenyl)-1-bromopropan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-aminophenyl)propan-2-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(4-aminophenyl)-1-hydroxypropan-2-one or 1-(4-aminophenyl)-1-cyanopropan-2-one.
Oxidation: Formation of 1-(4-aminophenyl)-1-propanone.
Reduction: Formation of 1-(4-aminophenyl)-1-propanol.
Scientific Research Applications
1-(4-Aminophenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminophenyl)-1-chloropropan-2-one
- 1-(4-Aminophenyl)-1-iodopropan-2-one
- 1-(4-Aminophenyl)-1-fluoropropan-2-one
Uniqueness
1-(4-Aminophenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s moderate electronegativity and size make it a versatile leaving group in substitution reactions, providing a balance between reactivity and stability.
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(4-aminophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,11H2,1H3 |
InChI Key |
HMXAAWJXBRTVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)N)Br |
Origin of Product |
United States |
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